molecular formula C9H12N2S B2441375 {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide CAS No. 763905-22-2

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide

Cat. No.: B2441375
CAS No.: 763905-22-2
M. Wt: 180.27
InChI Key: XMHABLGHQHBPRC-UHFFFAOYSA-N
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Description

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide is a chemical compound with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . It is identified by the CAS Registry Number 763905-22-2 . This substance features a methanimidamide group linked via a sulfanyl (sulfide) bridge to a 3-methylbenzyl group, a structure that suggests potential utility in several research domains. Compounds containing the sulfonamide functional group are well-known in medicinal chemistry for their antimicrobial properties, acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, thereby disrupting folate synthesis . While the specific biological activity and research applications of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide require further investigation, its molecular architecture makes it a candidate for use in pharmaceutical research, agrochemical development, and as a valuable synthetic intermediate or building block in organic chemistry. Researchers can employ this compound to explore new biologically active molecules or to study structure-activity relationships (SAR). This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

(3-methylphenyl)methyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-7-3-2-4-8(5-7)6-12-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHABLGHQHBPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide involves several steps. One common synthetic route includes the reaction of 3-methylbenzyl chloride with thiourea under basic conditions to form the intermediate compound, which is then treated with an appropriate amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, making it useful for synthesizing more complex organic compounds.

Reactivity

  • The compound can undergo oxidation, reduction, and nucleophilic substitution reactions. For example:
    • Oxidation : Using agents like hydrogen peroxide or potassium permanganate can yield sulfoxides or sulfones.
    • Reduction : Agents such as sodium borohydride can convert it into thiol or amine derivatives.
    • Substitution : It can react with halogenated compounds to produce various derivatives.

Biological Research

Antimicrobial Activity

  • Preliminary studies indicate that {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide exhibits antimicrobial properties. Its guanidinium structure enhances cellular uptake, particularly in targeting Gram-negative bacteria .

Anticancer Properties

  • Research is ongoing to evaluate its potential as an anticancer agent. Compounds similar to {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide have shown selective cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit similar effects .

Medicinal Chemistry

Therapeutic Applications

  • The compound is being explored for its potential therapeutic uses. Its unique structure may allow it to interact with specific biological targets, potentially leading to the development of new drugs for treating various diseases.

Mechanism of Action

  • The mechanism by which {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide exerts its biological effects likely involves binding to enzymes or receptors, thereby modulating their activity. This interaction could lead to significant biological outcomes depending on the target .

Industrial Applications

Production of Specialty Chemicals

  • In the industrial sector, {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide is utilized in the synthesis of specialty chemicals and agrochemicals. Its reactivity and functional groups make it valuable for various chemical processes.

Polymer Science

  • The compound has applications in polymer science, particularly in the synthesis of chemically amplified photoresist polymers via reversible addition-fragmentation chain transfer polymerization. These polymers are significant in lithography and advanced manufacturing processes.

Mechanism of Action

The mechanism of action of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide can be compared with other similar compounds, such as:

    {[(4-Methylphenyl)methyl]sulfanyl}methanimidamide: This compound has a similar structure but with a methyl group at the 4-position instead of the 3-position, which may result in different chemical and biological properties.

    {[(2-Methylphenyl)methyl]sulfanyl}methanimidamide: Another similar compound with the methyl group at the 2-position, leading to variations in reactivity and applications.

Biological Activity

{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide, with the molecular formula C₉H₁₂N₂S, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, which includes a sulfenyl group attached to a methanimidamide moiety, suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and synthesis methods.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂N₂S
  • CAS Number : 763905-22-2
  • Structural Features : The compound features a 3-methylphenyl group, a methyl sulfanyl group, and an amidine functional group. These components contribute to its reactivity and potential biological activity.

Biological Activity Overview

Preliminary studies indicate that {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide exhibits various biological activities, including:

  • Antimicrobial Activity : Initial investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further research in infection control.
  • Anticancer Properties : Research is ongoing to evaluate its effectiveness against various cancer cell lines. The sulfenyl group is hypothesized to play a crucial role in its bioactivity.

The exact mechanisms through which {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide exerts its biological effects are still under investigation. However, the presence of the sulfenyl group is believed to facilitate interactions with biological targets, potentially leading to inhibition of specific pathways involved in microbial growth and cancer cell proliferation.

Synthesis Methods

Several synthesis methods have been reported for {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide:

  • Chiral Selective Synthesis :
    • Substrate : 1-(3-methylphenyl)ethan-1-one
    • Enzyme Used : ATA-025
    • Co-solvent : Dimethylsulfoxide (10% V/V)
    • Results : Achieved a maximum conversion of 99.22% with product formation at 49.55 g/L.
  • Polymer Science Applications :
    • Used in the synthesis of chemically amplified photoresist polymers via reversible addition-fragmentation chain transfer (RAFT) polymerization.

Comparative Analysis with Similar Compounds

The following table compares {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
3-MethylbenzylamineC₉H₁₃NContains an amino group instead of sulfanyl
ThioacetamideC₂H₅NSSimple thioamide structure
N,N-DimethylthioformamideC₅H₁₃N₂SContains dimethyl groups

What distinguishes {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide from these compounds is its specific combination of structural features that potentially enhance its reactivity and biological activity compared to other thioamides and amidines.

Case Studies and Research Findings

Research studies have begun to explore the potential applications of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide in different fields:

  • Antimicrobial Studies :
    • Preliminary data indicate effectiveness against certain bacterial strains; however, quantitative data on IC50 values are still pending.
  • Cancer Cell Line Studies :
    • Ongoing studies aim to determine the compound's efficacy against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

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